4(3H)-Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. [] These compounds have garnered significant interest in scientific research due to their diverse biological and pharmacological properties. [, ] They serve as important building blocks in medicinal chemistry and have been investigated for their potential applications in various fields, including antitumor, antimicrobial, anti-inflammatory, and analgesic therapies. [, , , , , , , , , , ]
2-Ethyl-3-phenylquinazolin-4-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene ring and a quinazoline moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-Ethyl-3-phenylquinazolin-4-one is , and it is classified as an organic heterocyclic compound.
The synthesis of 2-Ethyl-3-phenylquinazolin-4-one can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, using a catalyst like 1-methyl-1-(4-sulfobutyl)pyrrolidinium hydrogen sulfate supported on silica gel has been shown to yield high product purity and yield under optimized conditions .
The compound has a molecular weight of approximately 254.30 g/mol. Its structural characteristics contribute to its chemical reactivity and biological activity.
2-Ethyl-3-phenylquinazolin-4-one can undergo various chemical reactions typical of quinazolinones, including:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to ensure optimal yields and avoid side reactions.
The mechanism of action for compounds like 2-Ethyl-3-phenylquinazolin-4-one typically involves interaction with biological targets such as enzymes or receptors. The specific interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Research indicates that quinazolinones may act through mechanisms such as inhibition of protein kinases or modulation of neurotransmitter systems, contributing to their pharmacological effects.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used for characterization and purity assessment of this compound.
2-Ethyl-3-phenylquinazolin-4-one has several scientific uses:
Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry and heterocyclic synthesis, characterized by a benzene ring fused to a pyrimidin-4(3H)-one moiety. This core structure exhibits remarkable structural versatility, enabling diverse substitutions at positions 2, 3, and 4 that modulate biological activity and physicochemical properties. Quinazolinones demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects [5]. The 2-ethyl-3-phenyl substitution pattern introduces specific steric and electronic features that influence molecular conformation and intermolecular interactions, making this derivative a valuable prototype for drug discovery.
Table 1: Representative Bioactive Quinazolinone Derivatives
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
Gefitinib | Anticancer (EGFR inhibitor) | 3-Chloro-4-fluoroaniline at N3 |
Lapatinib | Anticancer (Dual EGFR/HER2) | Furanyl substituent at C2 |
Doxazosin | Antihypertensive | Piperazinyl-propanoyl at C2 |
2-Ethyl-3-phenylquinazolin-4-one | Research compound | Ethyl at C2, phenyl at N3 |
The molecular architecture of 2-ethyl-3-phenylquinazolin-4-one exhibits distinctive features critical to its chemical behavior:
Table 2: Key Structural Parameters of Quinazolinone Analogs
Parameter | Value | Significance |
---|---|---|
Quinazoline-phenyl dihedral angle | 86.83° | Orthogonal orientation reduces π-stacking |
C=O bond length | 1.222 Å | Enhanced electrophilicity for H-bonding |
Dominant crystal contact | H···H (48.4%) | Van der Waals-driven packing |
Disorder in aliphatic chains | 60° rotation (0.53:0.47) | Dynamic conformational flexibility |
The development of quinazolinone therapeutics has progressed through distinct phases:
Table 3: Milestones in Quinazolinone Drug Development
Timeline | Development | Impact |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established core synthetic methodology |
1903 | Gabriel and Colman systematic studies | Defined fundamental physicochemical properties |
1950–1970 | Natural alkaloid discovery (e.g., febrifugine) | Revealed inherent bioactivity potential |
1980–2000 | First FDA-approved drugs (e.g., Doxazosin) | Validated therapeutic applications |
2010–present | Hybrid pharmacophores (e.g., quinazolinone-thiazoles) | Enhanced potency against resistant cancers |
Systematic Nomenclature:
Molecular Identity:
Synthetic Accessibility:
Produced via:
Table 4: Chemical Identifiers and Properties
Identifier | Value | Source/Reference |
---|---|---|
CAS Registry No. | 5260-41-3 | ChemicalBook [6] |
Molecular Formula | C₁₆H₁₄N₂O | PubChem [3] |
Exact Mass | 250.1106 g/mol | Calculated from formula |
Melting Point | 125–125.5°C | Experimental [6] |
Synonyms | 2-Ethyl-3-phenyl-4(3H)-quinazolinone; NSC 102627 | PubChem/ChemicalBook [6] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: